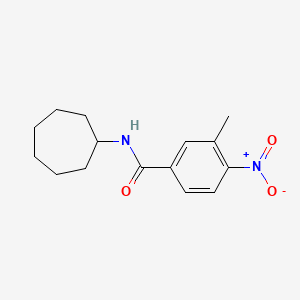![molecular formula C19H16FN5O2 B10979113 6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)
6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a fascinating fusion of different heterocyclic moieties. Specifically, it combines a quinoline core with a triazolo[4,3-a]pyridine ring system. Let’s break it down:
准备方法
The synthetic routes for this compound involve intricate steps. While I don’t have specific details for this exact compound, I can provide general insights:
Industrial Production: Industrial-scale synthesis typically involves efficient and scalable methods. Researchers often optimize reactions for yield, safety, and cost-effectiveness.
化学反应分析
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions alter the compound’s properties.
Substitution: Substituents can be introduced or replaced.
Common Reagents: These reactions might employ reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: The specific products depend on reaction conditions and substituents.
科学研究应用
Chemistry: Researchers study its reactivity and design related compounds.
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (anticancer, antimicrobial, anti-inflammatory, etc.).
Industry: Applications in materials science, catalysis, and more.
作用机制
Targets: Identify molecular targets (e.g., proteins, enzymes).
Pathways: Explore signaling pathways affected by the compound.
相似化合物的比较
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures (e.g., other triazolo[4,3-a]pyridines).
属性
分子式 |
C19H16FN5O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
6-fluoro-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16FN5O2/c20-12-6-7-15-13(10-12)18(26)14(11-22-15)19(27)21-8-3-5-17-24-23-16-4-1-2-9-25(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,27)(H,22,26) |
InChI 键 |
LLSVVKNDSWHXKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



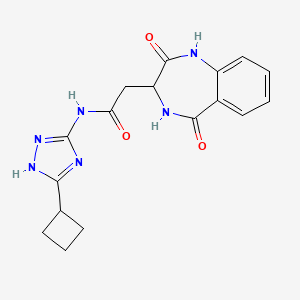
![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)
![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)
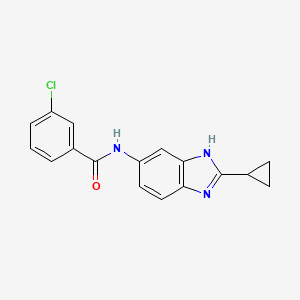
![3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10979073.png)
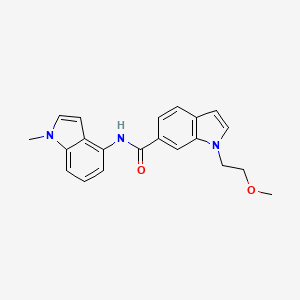
![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979091.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)
![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)
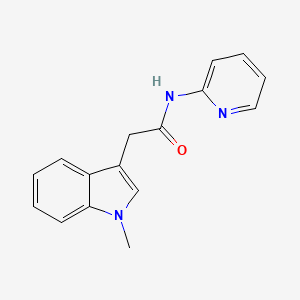
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
